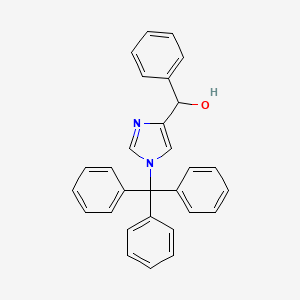
phenyl(1-trityl-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(1-trityl-1H-imidazol-4-yl)methanol is a complex organic compound that features a phenyl group, a trityl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(1-trityl-1H-imidazol-4-yl)methanol typically involves the reaction of trityl chloride with 4-hydroxymethylimidazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1-trityl-1H-imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenyl and trityl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenyl(1-trityl-1H-imidazol-4-yl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Phenyl(1-trityl-1H-imidazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of phenyl(1-trityl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The phenyl and trityl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- Phenyl(1-methyl-1H-imidazol-4-yl)methanol
- Phenyl(1-benzyl-1H-imidazol-4-yl)methanol
- Phenyl(1-ethyl-1H-imidazol-4-yl)methanol
Uniqueness
Phenyl(1-trityl-1H-imidazol-4-yl)methanol is unique due to the presence of the trityl group, which provides steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
135773-27-2 |
|---|---|
Molecular Formula |
C29H24N2O |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
phenyl-(1-tritylimidazol-4-yl)methanol |
InChI |
InChI=1S/C29H24N2O/c32-28(23-13-5-1-6-14-23)27-21-31(22-30-27)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,28,32H |
InChI Key |
LMVLGPNXQKDJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















